molecular formula C15H12F2N2O2 B13412126 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid

1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid

Cat. No.: B13412126
M. Wt: 290.26 g/mol
InChI Key: DVMBPUPTWMWMQO-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid is a synthetic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a difluorophenyl group and a tetrahydroindazole core, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)biguanide hydrochloride: Another compound with a difluorophenyl group, used in proteomics research.

    1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine:

Uniqueness

1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid is unique due to its specific structural features, including the tetrahydroindazole core and the difluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12F2N2O2

Molecular Weight

290.26 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid

InChI

InChI=1S/C15H12F2N2O2/c16-9-3-4-11(10(17)6-9)19-14-8-2-1-7(5-8)12(14)13(18-19)15(20)21/h3-4,6-8H,1-2,5H2,(H,20,21)

InChI Key

DVMBPUPTWMWMQO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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